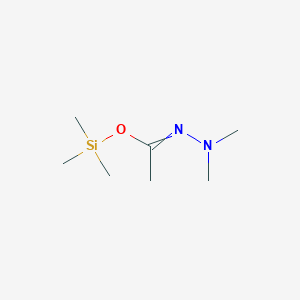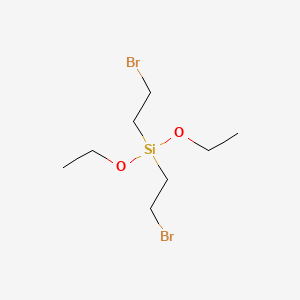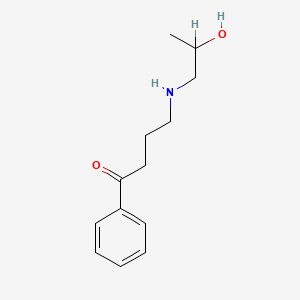![molecular formula C19H18F2N2O3 B14275406 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide CAS No. 184761-02-2](/img/structure/B14275406.png)
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is a chemical compound characterized by the presence of difluorobenzamide, formylphenyl, and morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoic acid and 4-formylphenylmorpholine. The synthesis may involve steps such as:
Formation of the amide bond: This can be achieved by reacting 2,6-difluorobenzoic acid with an amine derivative of 4-formylphenylmorpholine under dehydrating conditions.
Functional group transformations: These may include oxidation or reduction reactions to introduce or modify functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of fluorine atoms with nucleophiles.
科学的研究の応用
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The formyl group can act as a reactive site for further chemical modifications.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the formylphenyl and morpholine groups.
4-Formylphenylmorpholine: Contains the formylphenyl and morpholine groups but lacks the difluorobenzamide moiety.
Uniqueness
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
特性
CAS番号 |
184761-02-2 |
|---|---|
分子式 |
C19H18F2N2O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
2,6-difluoro-N-[(4-formylphenyl)-morpholin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C19H18F2N2O3/c20-15-2-1-3-16(21)17(15)19(25)22-18(23-8-10-26-11-9-23)14-6-4-13(12-24)5-7-14/h1-7,12,18H,8-11H2,(H,22,25) |
InChIキー |
RTUDUHCMDUQUFN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C2=CC=C(C=C2)C=O)NC(=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
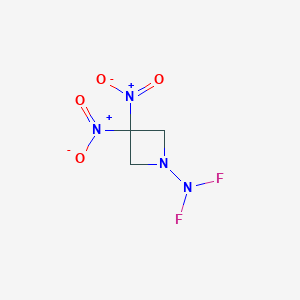
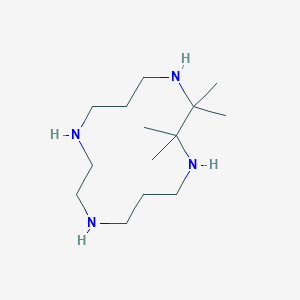
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
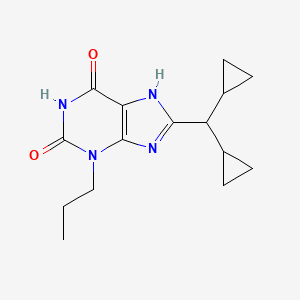

![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
